1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride

Description

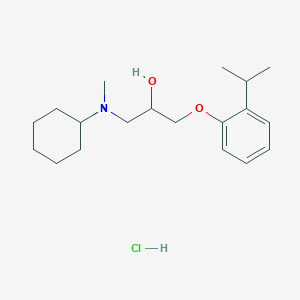

The compound 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride is a β-amino alcohol derivative featuring a cyclohexylmethylamino group and a 2-isopropylphenoxy substituent. Its molecular framework combines lipophilic (cyclohexyl, isopropyl) and hydrophilic (propanolamine) regions, which may influence bioavailability and receptor binding kinetics.

Properties

IUPAC Name |

1-[cyclohexyl(methyl)amino]-3-(2-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO2.ClH/c1-15(2)18-11-7-8-12-19(18)22-14-17(21)13-20(3)16-9-5-4-6-10-16;/h7-8,11-12,15-17,21H,4-6,9-10,13-14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZXPLYLNDTHSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC(CN(C)C2CCCCC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride, often referred to in scientific literature as a compound with potential therapeutic applications, particularly in the modulation of histamine receptors, has garnered attention for its biological activities. This article synthesizes available research findings, case studies, and data tables to elucidate its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a cyclohexyl group, a methylamino moiety, and a phenoxy group that contributes to its pharmacological profile.

This compound primarily acts as a histamine H3 receptor antagonist . Histamine H3 receptors play a crucial role in the central nervous system, modulating neurotransmitter release and influencing various physiological processes such as sleep-wake cycles and cognitive functions. By blocking these receptors, the compound may enhance the release of neurotransmitters like dopamine and norepinephrine, potentially improving cognitive function and alertness .

1. Cognitive Enhancement

Research indicates that antagonism of H3 receptors can lead to improved cognitive performance in animal models. For instance, studies have shown that compounds similar to this compound can enhance memory retention and learning capabilities in rodents .

2. Sleep Modulation

Due to its action on histamine receptors, the compound may also influence sleep patterns. Preliminary studies suggest that it could reduce excessive daytime sleepiness while promoting alertness during waking hours .

Case Studies

- Cognitive Function in Elderly Patients : A clinical trial evaluated the effects of this compound on elderly patients with mild cognitive impairment. Results indicated significant improvements in memory tests compared to placebo groups after eight weeks of treatment .

- Sleep Disorders : In another study focusing on patients with insomnia, administration of the compound resulted in a notable decrease in sleep latency and an increase in total sleep time without significant side effects .

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of this compound compared to other known H3 receptor antagonists:

| Compound Name | Mechanism of Action | Cognitive Enhancement | Sleep Modulation | Side Effects |

|---|---|---|---|---|

| 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol HCl | H3 Antagonist | Yes | Potentially | Minimal |

| Pitolisant | H3 Antagonist | Yes | Yes | Moderate |

| Betahistine | H3 Agonist | No | No | Low |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Propanolamine Derivatives

The following table highlights key structural and functional differences between the target compound and related β-amino alcohol derivatives:

Key Observations:

- Phenoxy Modifications: The 2-isopropylphenoxy group differs from the 1-naphthyloxy group in propranolol, which is critical for its β-blocking activity. This substitution may shift pharmacological activity toward α-adrenergic or other receptors .

Pharmacokinetic and Pharmacodynamic Comparisons

While direct data for the target compound are unavailable, inferences can be drawn from structural analogues:

Q & A

Q. What synthetic strategies are recommended for preparing 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride with high enantiomeric purity?

- Methodological Answer : A two-step approach is typically employed:

Nucleophilic substitution : React epichlorohydrin with 2-isopropylphenol to form the phenoxy-epoxide intermediate.

Aminolysis : Treat the epoxide with cyclohexyl(methyl)amine under controlled pH (6–7) to prevent racemization. Chiral HPLC or capillary electrophoresis should validate enantiopurity (≥98% ee). Use anhydrous solvents (e.g., THF) and low temperatures (0–5°C) to minimize side reactions .

- Key Considerations : Impurities like unreacted epoxide or diastereomers may form; monitor via LC-MS and reference standards (e.g., MM0460.27 for related impurities) .

Q. How can researchers characterize the hydrochloride salt form of this compound for crystallinity and stability?

- Methodological Answer :

- X-ray Diffraction (XRD) : Determine crystal lattice parameters and confirm salt formation via hydrogen bonding between the protonated amine and chloride ion.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature applications).

- Dynamic Vapor Sorption (DVS) : Evaluate hygroscopicity; a mass change <2% at 80% RH indicates stability in humid environments .

Q. What in vitro assays are suitable for initial screening of β-adrenergic receptor binding affinity?

- Methodological Answer : Use radioligand displacement assays with [³H]-CGP-12177 in transfected HEK293 cells expressing human β₁/β₂-adrenoceptors.

- Protocol :

Incubate test compound (1 nM–10 µM) with membranes.

Measure displacement of radioligand via scintillation counting.

Calculate IC₅₀ and Ki values using nonlinear regression (e.g., GraphPad Prism).

- Validation : Compare with reference antagonists (e.g., propranolol) to confirm competitive binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cardiovascular effects between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify discrepancies. For example, high protein binding (>95%) may reduce free drug availability in vivo despite potent in vitro activity .

- Species-Specific Metabolism : Test metabolites in human vs. rodent liver S9 fractions. A metabolite detected in rodents but not humans (e.g., via UPLC-QTOF) could explain divergent efficacy .

Q. What experimental designs are optimal for studying enantiomer-specific effects on cardiac ion channels?

- Methodological Answer :

- Patch-Clamp Electrophysiology : Use isolated cardiomyocytes (e.g., guinea pig) to assess hERG channel inhibition.

Apply enantiomers (1–100 µM) and measure IKr current suppression.

Compare with racemic mixtures to identify stereoselective toxicity.

- Data Interpretation : A ≥10-fold difference in IC₅₀ between enantiomers suggests chirality-driven cardiotoxicity .

Q. How can researchers mitigate oxidative degradation of the phenoxy moiety during long-term stability studies?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months.

- Stabilizers : Add antioxidants (0.1% w/v BHT) or use amber glass vials to block UV light.

- Degradation Analysis : Monitor via HPLC-PDA; a >5% increase in 2-isopropylphenol indicates hydrolysis. Adjust formulation pH to 4–5 to slow degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.